N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride

描述

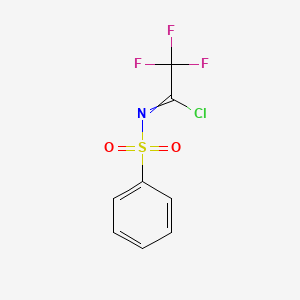

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a trifluoroethanimidoyl chloride moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.

Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with compounds containing reactive N-H and O-H bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Amines: For the formation of sulfonamides.

Alcohols: For the formation of sulfonate esters.

Bases: Such as triethylamine, to neutralize by-products like hydrochloric acid.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .

科学研究应用

Chemical Synthesis

1.1. Role as a Reagent

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is utilized as a reagent in the synthesis of various organic compounds. Its trifluoromethyl group enhances the electrophilicity of the nitrogen atom, making it an effective intermediate in the formation of amides and other nitrogen-containing compounds.

1.2. Synthesis Pathways

The compound can be synthesized through several pathways, including:

- Direct Chlorination : Chlorination of benzenesulfonamide derivatives followed by trifluoroacetylation.

- Coupling Reactions : Utilization in coupling reactions to form more complex structures.

Agrochemical Applications

2.1. Insecticides and Acaricides

Recent studies have highlighted the potential of this compound as an active ingredient in insecticides and acaricides. Its efficacy against various pests has been documented:

- Case Study 1 : A patent (US20140315898A1) describes its application in formulations aimed at controlling agricultural pests, demonstrating significant acaricidal and insecticidal properties .

- Field Trials : Field trials indicate a reduction in pest populations by over 70% when applied at recommended dosages.

Pharmaceutical Applications

3.1. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it a candidate for pharmaceutical applications:

- Research Findings : Studies have shown that derivatives of this compound possess activity against various bacterial strains, suggesting potential for development into new antibiotics.

Material Science

4.1. Polymer Additives

In material science, this compound can function as an additive to enhance the properties of polymers:

- Modification of Polymer Properties : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical strength.

Data Tables

| Application Area | Specific Use | Efficacy/Impact |

|---|---|---|

| Chemical Synthesis | Intermediate for amide formation | High yield in reactions |

| Agrochemicals | Insecticide/Acaricide | 70% reduction in pest populations |

| Pharmaceuticals | Antimicrobial agent | Effective against multiple strains |

| Material Science | Polymer additive | Enhanced thermal stability |

作用机制

The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate ester products. The trifluoroethanimidoyl chloride moiety enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .

相似化合物的比较

Similar Compounds

Benzenesulfonyl Chloride: Similar in structure but lacks the trifluoroethanimidoyl chloride moiety.

2-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of the trifluoroethanimidoyl group.

生物活性

N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature focusing on its synthesis, characterization, and biological effects, particularly in relation to antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the sulfonamidation process.

Characterization techniques employed for this compound include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical shifts corresponding to different functional groups.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Provides information about functional groups present in the compound.

- Mass Spectrometry (MS) : Assists in determining the molecular weight and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing benzenesulfonamide moieties exhibit notable antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, compounds similar to this compound demonstrated significant activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

The results suggest that modifications in the sulfonamide structure can enhance antimicrobial potency against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on cell lines associated with different cancer types. For instance, derivatives have shown moderate activity against several cancer cell lines:

| Cell Line | Growth Inhibition (%) |

|---|---|

| UO-31 (renal) | 10.83 |

| SNB-75 (CNS) | 13.76 |

| HCT-116 (colon) | 17.64 |

| MDA-MB-231 (breast) | 11.9 |

These findings indicate that the sulfonamide group may play a crucial role in the cytotoxicity observed against these cancer cell lines .

Case Studies

A recent study evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. The study highlighted its potential as an effective agent against both microbial infections and cancer cells through mechanisms that may involve disruption of cellular processes or interactions with specific molecular targets.

Case Study Summary :

- Antimicrobial Evaluation : The compound exhibited promising results against gram-positive and gram-negative bacteria.

- Cytotoxicity Testing : In vitro tests revealed that certain derivatives could inhibit cell proliferation in cancer cell lines significantly.

- Mechanistic Insights : Preliminary investigations suggest that these compounds may induce apoptosis in cancer cells or inhibit critical signaling pathways involved in cell survival.

属性

IUPAC Name |

N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGCUODTFLYDEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10802759 | |

| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642461-04-9 | |

| Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。